molecular formula C9H17N5O5S B11927728 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid CAS No. 210357-39-4

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid

Cat. No.: B11927728
CAS No.: 210357-39-4
M. Wt: 307.33 g/mol
InChI Key: SIQJCWMXYDHKIQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with a pyrimidine derivative under controlled conditions. The reaction conditions typically involve the use of solvents such as propylene glycol and acidic catalysts to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Scientific Research Applications

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context . The compound’s effects are mediated through its binding to specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

Properties

CAS No.

210357-39-4

Molecular Formula

C9H17N5O5S

Molecular Weight

307.33 g/mol

IUPAC Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid

InChI

InChI=1S/C9H15N5O.H2O4S/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;1-5(2,3)4/h6,11,15H,1-5,10H2;(H2,1,2,3,4)

InChI Key

SIQJCWMXYDHKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.OS(=O)(=O)O

Origin of Product

United States

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